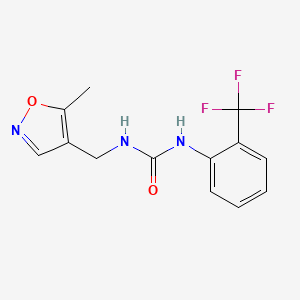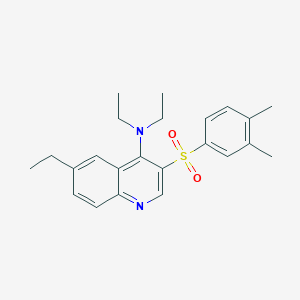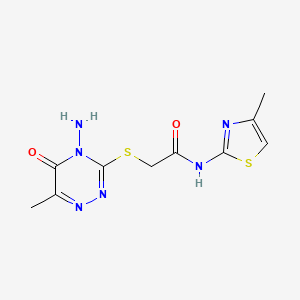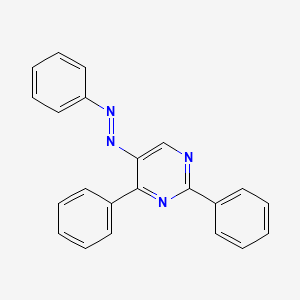
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as MI-TFU, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Scientific Research Applications
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer properties, inhibiting the growth of various cancer cell lines. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, reducing inflammation in cells. Additionally, this compound has been found to have antioxidant properties, protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity. It is also relatively easy to work with and can be used in various assays and experiments. However, this compound also has limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in vivo, limiting its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea. One area of research is the further elucidation of its mechanism of action. This will allow for a better understanding of its potential therapeutic applications. Additionally, further studies are needed to determine the efficacy of this compound in vivo. This will provide valuable information on its potential use as a therapeutic agent. Finally, research is needed to optimize the synthesis of this compound and develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves the reaction of 5-methylisoxazole-4-carbaldehyde with 2-(trifluoromethyl)aniline. This reaction is catalyzed by a base such as potassium carbonate and results in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in various research applications.
properties
IUPAC Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-8-9(7-18-21-8)6-17-12(20)19-11-5-3-2-4-10(11)13(14,15)16/h2-5,7H,6H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXCSNLDYXEVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2790730.png)


![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790735.png)
![[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B2790737.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate](/img/structure/B2790741.png)
![3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2790743.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2790744.png)
![N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2790745.png)

![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)
![5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790750.png)
![(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile](/img/structure/B2790752.png)
![N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2790753.png)